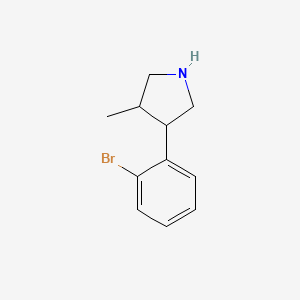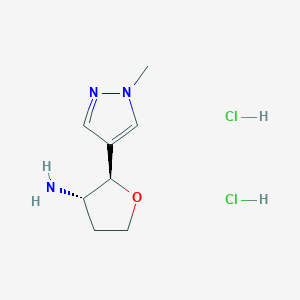
(2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride is a synthetic organic compound. It is characterized by the presence of a pyrazole ring and an oxolane ring, which are significant in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Oxolane Ring: This step might involve the cyclization of a suitable diol or halohydrin precursor.
Coupling of the Pyrazole and Oxolane Rings: This can be done through nucleophilic substitution or other coupling reactions.
Formation of the Dihydrochloride Salt: The final compound is often converted to its dihydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions could target the oxolane ring or the amine group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or aminated products.
科学研究应用
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, it might be used to study the effects of pyrazole and oxolane derivatives on various biological systems.
Medicine
Potential medicinal applications could include its use as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industry, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of (2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
(2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-amine: The base compound without the dihydrochloride salt.
Other Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.
Other Oxolane Derivatives: Compounds with similar oxolane rings but different substituents.
Uniqueness
The uniqueness of (2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity.
属性
分子式 |
C8H15Cl2N3O |
|---|---|
分子量 |
240.13 g/mol |
IUPAC 名称 |
(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-11-5-6(4-10-11)8-7(9)2-3-12-8;;/h4-5,7-8H,2-3,9H2,1H3;2*1H/t7-,8+;;/m0../s1 |
InChI 键 |
CLNAEIWBJREGGX-OXOJUWDDSA-N |
手性 SMILES |
CN1C=C(C=N1)[C@@H]2[C@H](CCO2)N.Cl.Cl |
规范 SMILES |
CN1C=C(C=N1)C2C(CCO2)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Methylpropyl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13254833.png)
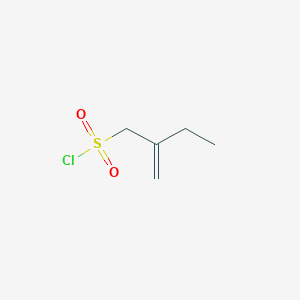
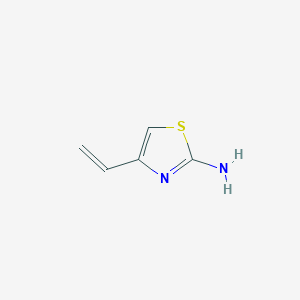

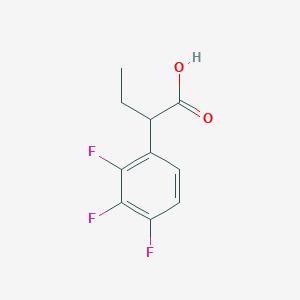
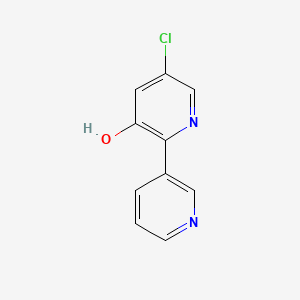
![Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B13254873.png)
amine](/img/structure/B13254875.png)
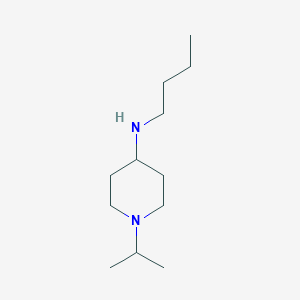


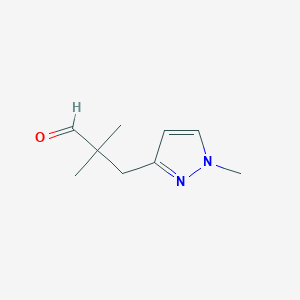
![3-[(Hex-5-en-2-yl)amino]benzonitrile](/img/structure/B13254919.png)
